![molecular formula C11H13N3O2 B1489254 Ácido 1-ciclopentil-1H-imidazo[1,2-b]pirazolo-7-carboxílico CAS No. 1368258-01-8](/img/structure/B1489254.png)

Ácido 1-ciclopentil-1H-imidazo[1,2-b]pirazolo-7-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is complex, with a cyclopentyl group attached to the 1-position of the imidazo[1,2-b]pyrazole ring and a carboxylic acid group attached to the 7-position.Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole scaffold include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles . Additionally, a fragmentation of the pyrazole ring gives access to push–pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .Physical And Chemical Properties Analysis

The molecular weight of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is 219.24 g/mol. Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources.Aplicaciones Científicas De Investigación

Potencial Terapéutico

El imidazol, una estructura central en este compuesto, es conocido por su amplia gama de propiedades químicas y biológicas . Los derivados del imidazol muestran diferentes actividades biológicas, como actividad antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Desarrollo de Medicamentos

Este compuesto es un material multifuncional que ofrece potencial en el desarrollo de medicamentos. Sus características estructurales y reactividad únicas lo convierten en un candidato prometedor para el desarrollo de nuevos fármacos.

Catálisis

Ciencia de Materiales

Tratamiento de la Leucemia

Las imidazo[1,2-b]pirazolo-7-carboxamidas, una clase de compuestos que incluye el “ácido 1-ciclopentil-1H-imidazo[1,2-b]pirazolo-7-carboxílico”, se han probado para determinar su actividad citotóxica contra cinco líneas celulares de leucemia .

Inhibición de la Quimiotaxis de Neutrófilos

Estudios previos han demostrado que los compuestos imidazo-pirazolo pueden inhibir la quimiotaxis de neutrófilos interfiriendo con la fosforilación de ERK1/2, AKT y p38MAPK .

Bloqueo del Proceso de Angiogénesis

Se ha encontrado que los compuestos imidazo-pirazolo bloquean el proceso de angiogénesis, actuando sobre la señalización de p38MAPK y PI3K en células endoteliales de vena umbilical humana (HUVEC) estimuladas por VEGF y en líneas celulares de neuroblastoma .

Mejora de la Solubilidad

Una sustitución del anillo indol por un 1H-imidazo[1,2-b]pirazolo en el fármaco pruvanserina resultó en una mejora significativa de la solubilidad en medios acuosos .

Mecanismo De Acción

The imidazole ring is a key structural unit in many pharmaceuticals, agrochemicals, and materials science applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some imidazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biological pathways .

The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The result of the action of imidazole derivatives can range from the inhibition of microbial growth in the case of antibacterial activity, to the reduction of inflammation in the case of anti-inflammatory activity, to the killing of cancer cells in the case of antitumor activity .

The action environment, including factors such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of imidazole derivatives .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in lab experiments include its low cost and availability, as well as its relatively low toxicity. In addition, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in lab experiments. 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is not soluble in water, so it may not be suitable for certain types of experiments. In addition, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may not be suitable for experiments involving high temperatures or pressures.

Direcciones Futuras

For research on 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid include further investigation into its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In addition, further research into the mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its potential biochemical and physiological effects is needed. Furthermore, more research is needed to evaluate the safety and efficacy of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid in various types of lab experiments. Finally, further research is needed to explore the potential therapeutic applications of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

Propiedades

IUPAC Name |

1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11(16)9-7-12-14-6-5-13(10(9)14)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHUZMNIZCMZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

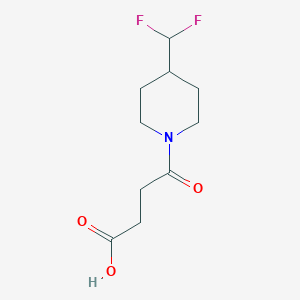

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)